molecular formula C27H21ClN4O6S B2770762 Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851977-76-9

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2770762
M. Wt: 565
InChI Key: UYIDYTQRECAGTE-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H21ClN4O6S and its molecular weight is 565. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

  • The reactivity of various α-hydroxyamino oximes with ethyl glyoxylate leads to the formation of compounds with potential implications for further chemical transformations. Specifically, compounds with 4-fluorophenyl-, 4-chlorophenyl-, and 4-methoxyphenyl substitutions demonstrate significant chemical reactivity that might be applicable to the synthesis of related compounds including "Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" (Nikolaenkova et al., 2019).

Cytotoxicity and Potential Antimicrobial Activities

  • New synthetic routes have been explored to develop 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These methodologies may offer insights into the design and synthesis of compounds with enhanced biological activities, potentially relevant to the scientific research applications of the discussed compound (Hassan et al., 2014).

Crystal and Molecular Structure Analysis

  • Studies involving the synthesis and structural analysis of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, provide insights into the molecular interactions and stability of such molecules. These analyses are crucial for understanding the chemical and physical properties of potential pharmaceutical agents (Achutha et al., 2017).

Ultrasound Irradiation in Synthesis

  • The application of ultrasound irradiation has been shown to significantly reduce reaction times in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. This technique offers a more efficient pathway for the synthesis of complex molecules, which could be relevant to the efficient synthesis of the compound (Machado et al., 2011).

properties

IUPAC Name

ethyl 5-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O6S/c1-4-37-27(35)23-18-13-39-25(21(18)26(34)32(30-23)15-9-11-16(36-3)12-10-15)29-24(33)20-14(2)38-31-22(20)17-7-5-6-8-19(17)28/h5-13H,4H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIDYTQRECAGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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